molecular formula C23H32O5 B1153447 8-iso-17-phenyl trinor Prostaglandin F2β

8-iso-17-phenyl trinor Prostaglandin F2β

Cat. No.: B1153447
M. Wt: 388.5
InChI Key: YFHHIZGZVLHBQZ-YDJWCRLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Nomenclature of 8-iso-17-phenyl trinor Prostaglandin (B15479496) F2β

The classification and naming of 8-iso-17-phenyl trinor Prostaglandin F2β follow established conventions for prostaglandins (B1171923), which reflect its structural features, including the nature of the cyclopentane (B165970) ring, the number of double bonds, and the spatial orientation of its functional groups. stackexchange.comechemi.com

Prostaglandin F Series and Analogs

Prostaglandins are categorized into different series, denoted by a letter (e.g., A, E, F), which corresponds to the functional groups on the cyclopentane ring. caymanchem.com The "F" series of prostaglandins is characterized by the presence of two hydroxyl (-OH) groups on this ring. stackexchange.comechemi.com The Greek letter subscript (α or β) in PGF compounds specifies the stereochemistry of the hydroxyl group at the C-9 position. stackexchange.comechemi.com

8-iso-17-phenyl trinor Prostaglandin F2β is a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α). caymanchem.comwikipedia.org Analogs are compounds that are structurally similar to a parent compound but with specific modifications. nih.gov In this case, the modifications include the addition of a phenyl group and the alteration of stereochemistry, which places it within the broader family of PGF analogs. caymanchem.com

Systematic Naming Conventions

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for 8-iso-17-phenyl trinor Prostaglandin F2β is 9β,11α,15S-trihydroxy-17-phenyl-(8β)-prosta-5Z,13E-dien-1-oic acid. caymanchem.com This formal name precisely describes its chemical structure:

9β,11α,15S-trihydroxy : Indicates the specific stereochemistry of the hydroxyl groups at carbons 9, 11, and 15.

17-phenyl : A phenyl group replaces a hydrogen at the 17th carbon position.

trinor : This term indicates the removal of three carbon atoms from the parent prostaglandin structure.

(8β)-prosta : Denotes the stereochemistry at the 8th carbon position is beta.

5Z,13E-dien-1-oic acid : Specifies the presence of two double bonds (dien) at positions 5 and 13 with Z and E configurations, respectively, and a carboxylic acid group at one end of the molecule. caymanchem.com

The compound is also known by the synonym 8-iso-17-phenyl PGF2β. caymanchem.com

Contextualization within Prostaglandin Stereoisomerism

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical aspect of prostaglandin chemistry, as minor changes in stereochemistry can lead to significant differences in biological activity. wikipedia.org 8-iso-17-phenyl trinor Prostaglandin F2β is defined by its isomeric relationships to other key prostaglandins.

Relationship to Prostaglandin F2α (PGF2α)

Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin involved in various physiological processes. wikipedia.org 8-iso-17-phenyl trinor Prostaglandin F2β is structurally derived from PGF2α, but with significant modifications. caymanchem.comcaymanchem.com The core structure is based on the PGF scaffold, but the introduction of a phenyl group and alterations in stereochemistry at multiple positions distinguish it from its natural counterpart. caymanchem.com Bimatoprost (B1667075) (free acid), a stable analog of PGF2α, serves as a direct structural link. caymanchem.com

Isomeric Relationship to Bimatoprost (Free Acid)

The most direct relationship for 8-iso-17-phenyl trinor Prostaglandin F2β is with Bimatoprost (free acid), which is also known as 17-phenyl-trinor PGF2α. caymanchem.comcaymanchem.com Bimatoprost (free acid) is a metabolically stable and potent analog of PGF2α. caymanchem.comcaymanchem.com 8-iso-17-phenyl trinor Prostaglandin F2β is a stereoisomer of Bimatoprost (free acid). caymanchem.com

Stereochemical Distinctions at the 8 and 9 Positions

The key distinguishing feature of 8-iso-17-phenyl trinor Prostaglandin F2β is that it is an epimer of Bimatoprost (free acid) at the C-8 and C-9 positions. caymanchem.comacs.org Epimers are stereoisomers that differ in configuration at only one stereogenic center. In this case, the change in stereochemistry at two centers results in a distinct molecule. The "8-iso" designation specifically points to the altered stereochemistry at the C-8 position relative to the parent prostaglandin structure. nih.gov Furthermore, the "β" in PGF2β indicates that the hydroxyl group at the C-9 position is in the beta configuration, contrasting with the alpha configuration found in PGF2α and its direct analog, Bimatoprost (free acid). caymanchem.comstackexchange.com

Compound Information Table

Compound NameMolecular FormulaMolar Mass ( g/mol )
8-iso-17-phenyl trinor Prostaglandin F2β C₂₃H₃₂O₅388.5
Prostaglandin F2α (PGF2α) C₂₀H₃₄O₅354.487
Bimatoprost (free acid) C₂₃H₃₂O₅388.5

Data sourced from multiple chemical information repositories. caymanchem.comwikipedia.orgcaymanchem.com

Chemical Structure Comparison

Feature8-iso-17-phenyl trinor Prostaglandin F2βBimatoprost (free acid) / 17-phenyl-trinor PGF2α
Systematic Name 9β,11α,15S-trihydroxy-17-phenyl-(8β)-prosta-5Z,13E-dien-1-oic acid9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid
Stereochemistry at C-8 β (iso)α (natural)
Stereochemistry at C-9 βα
Synonym 8-iso-17-phenyl PGF2β17-phenyl trinor PGF2α

This table highlights the key stereochemical differences between the two isomers. caymanchem.comcaymanchem.com

Overview of Research Significance and Knowledge Gaps regarding 8-iso-17-phenyl trinor Prostaglandin F2β Biological Activity

The primary significance of 8-iso-17-phenyl trinor Prostaglandin F2β in the current research landscape is paradoxical: it is significant due to the complete absence of published data on its biological activity. caymanchem.comlabchem.com.my Multiple chemical suppliers explicitly state that there are no published reports detailing the compound's effects in biological systems. caymanchem.comlabchem.com.my This represents a substantial knowledge gap within the field of eicosanoid research.

While its structural relative, bimatoprost (free acid), is a potent agonist for the prostaglandin F (FP) receptor, the biological actions of the 8-iso epimer remain uncharacterized. caymanchem.com The introduction of a phenyl group in its structure is a modification intended to enhance biological activity, a strategy seen in other prostaglandin analogues. evitachem.com However, whether this modification, combined with its specific stereochemistry, results in any affinity for prostaglandin receptors or any downstream cellular effects has not been publicly documented.

The lack of research means that its potential role as a tool to probe FP receptor function or other eicosanoid-related pathways is entirely speculative. The compound exists for research use, yet the fruits of any such research have not been disseminated in the scientific literature. glpbio.com This leaves a void in understanding how the specific stereochemical configuration of 8-iso-17-phenyl trinor Prostaglandin F2β influences its interaction with biological targets compared to other PGF2α analogues.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20+,21+,22+/m0/s1

InChI Key

YFHHIZGZVLHBQZ-YDJWCRLFSA-N

SMILES

O[C@H]1[C@@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1

Synonyms

9β,11α,15S-trihydroxy-17-phenyl-(8β)-prosta-5Z,13E-dien-1-oic acid

Origin of Product

United States

Synthetic Approaches and Chemical Modification of 8 Iso 17 Phenyl Trinor Prostaglandin F2β

Strategies for Chemical Synthesis of 8-iso-17-phenyl trinor Prostaglandin (B15479496) F2β

The synthesis of 8-iso-17-phenyl trinor Prostaglandin F2β, a stereoisomer of the potent FP receptor agonist bimatoprost (B1667075), is a significant challenge in organic chemistry. The key difficulties lie in the precise control of multiple stereocenters on the cyclopentane (B165970) core and the two side chains.

Enantioselective Synthesis Methodologies

Enantioselective synthesis is crucial for producing a single, desired stereoisomer of a prostaglandin analog. Modern synthetic routes often employ either chiral pool synthesis, starting from a readily available chiral molecule, or asymmetric catalysis.

A prominent strategy for prostaglandin synthesis that can be adapted for 8-iso-17-phenyl trinor Prostaglandin F2β begins with a chiral precursor, the Corey lactone diol . researchgate.netlibretexts.org This intermediate contains the correct stereochemistry for some of the cyclopentane ring's chiral centers.

Another powerful approach involves organocatalysis . For instance, an organocatalytic aldol (B89426) reaction can convert succinaldehyde (B1195056) into a key bicyclic enal intermediate with high enantiomeric excess (e.g., >99% ee). nih.govnih.gov This bicyclic enal is then elaborated through a series of reactions to introduce the α- and ω-chains.

Chemoenzymatic methods offer high stereoselectivity, particularly for the reduction of a ketone at the C-15 position to the desired (S)-alcohol. Lipases are commonly used for this stereoselective reduction. researchgate.netlibretexts.org Whole-cell biotransformations, for example using the yeast Pichia anomala, can also be employed to achieve highly stereoselective reductions. caymanchem.com

Considerations for Stereochemical Control at Epimeric Centers

The nomenclature "8-iso-17-phenyl trinor Prostaglandin F2β" specifies two key stereochemical features that deviate from the more common prostaglandin F2α analogs like bimatoprost. These are the 8-iso configuration (meaning the α-chain is in a cis relationship to the C-9 hydroxyl group) and the F2β configuration (the hydroxyl groups at C-9 and C-11 are on the same side of the cyclopentane ring, designated as β).

Controlling the stereochemistry at the C-8 position to achieve the iso configuration is a significant synthetic hurdle. While 8-iso-prostaglandins can be formed in vivo through non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, nih.govnih.gov a controlled chemical synthesis requires a different approach. The synthesis of 8-epi-PGF2α has been shown to be mediated by prostaglandin H2 synthase in some cell types, suggesting that enzymatic or biomimetic strategies could be explored. researchgate.net In a purely synthetic context, achieving the 8-iso configuration would likely involve a non-stereoselective attachment of the α-chain, followed by separation of the 8-epi isomer, or a specific reaction sequence that favors the formation of the thermodynamically more stable 8,12-cis isomer under certain conditions.

The F2β stereochemistry (9β,11α-dihydroxy) is also less common than the F2α (9α,11α-dihydroxy) found in natural prostaglandins (B1171923). The synthesis of the F2α series is well-established, often involving the reduction of a C-9 ketone precursor, which stereoselectively yields the 9α-hydroxyl group. To obtain the 9β-hydroxyl group, one might need to employ a directing group or a specific reducing agent that favors attack from the opposite face. Alternatively, an inversion of stereochemistry at C-9 of a pre-existing 9α-hydroxyl group via an SN2 reaction could be a viable, albeit challenging, route.

Derivatization and Analog Generation of 8-iso-17-phenyl trinor Prostaglandin F2β

The generation of derivatives and analogs of 8-iso-17-phenyl trinor Prostaglandin F2β is essential for probing its biological activity and refining its properties.

Esterification and Amidation Strategies

The carboxylic acid at the C-1 position of the α-chain is a primary site for derivatization. Two of the most common modifications are esterification and amidation.

Esterification: The synthesis of isopropyl esters, such as in the case of latanoprost (B1674536), is a common strategy to create prodrugs that may enhance ocular penetration. This is typically achieved by reacting the free acid with the corresponding alcohol (e.g., isopropanol) under acidic conditions or using a coupling agent.

Amidation: The conversion of the carboxylic acid to an amide, as seen in bimatoprost (an ethylamide), can significantly alter the pharmacological profile of the compound. rsc.orgnih.gov This transformation is generally carried out by activating the carboxylic acid (e.g., forming an acid chloride or using a peptide coupling reagent) and then reacting it with the desired amine (e.g., ethylamine). libretexts.org

These derivatizations can influence the compound's solubility, metabolic stability, and receptor binding affinity.

Exploration of Structure-Activity Relationship (SAR) through Chemical Modification

The structure-activity relationship (SAR) of prostaglandin analogs is a well-explored field. For 17-phenyl trinor prostaglandins, key areas of modification to probe SAR include:

The Phenyl Group: The presence of a phenyl group on the ω-chain is known to enhance the therapeutic index compared to the natural prostaglandins. nih.gov Modifications to this phenyl ring, such as the introduction of substituents (e.g., methyl groups), can further modulate biological activity. nih.gov

The ω-Chain: Alterations in the length and saturation of the ω-chain can impact potency and receptor selectivity. For example, the 13,14-dihydro analogs, like latanoprost, have been found to be highly potent. nih.gov

The Cyclopentane Core: The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for activity. Inversion of configuration at C-9 or C-11 can change the potency and receptor profile. nih.gov Therefore, the synthesis of both F2α and F2β isomers, as well as 8-iso and natural C-8 stereoisomers, is crucial for a comprehensive SAR study.

Precursor Synthesis and Intermediate Isolation in 8-iso-17-phenyl trinor Prostaglandin F2β Production

The efficient production of 8-iso-17-phenyl trinor Prostaglandin F2β relies on the synthesis and isolation of key precursors and intermediates.

The Corey lactone and its derivatives are cornerstone precursors in many prostaglandin syntheses. libretexts.org These bicyclic lactones contain several of the required stereocenters of the final product in the correct relative orientation. The synthesis of the Corey lactone itself is a multistep process, often starting from simpler cyclic or acyclic materials.

An alternative and more recent approach utilizes a bicyclic enal intermediate, which can be synthesized in an enantioselective manner using organocatalysis. nih.govnih.gov This intermediate is then subjected to a series of reactions to introduce the two side chains.

The introduction of the 17-phenyl trinor ω-chain is typically accomplished via a Wittig reaction or a Horner-Wadsworth-Emmons olefination. This involves reacting a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, bearing the 17-phenyl trinor moiety, with an aldehyde precursor derived from the cyclopentane core.

The isolation and purification of intermediates are critical throughout the synthesis. Due to the presence of multiple functional groups and stereoisomers, chromatographic techniques such as column chromatography are indispensable. For key intermediates, crystallization can be an effective method for purification and for obtaining enantiomerically pure material. nih.gov

Advanced Analytical Methodologies for 8 Iso 17 Phenyl Trinor Prostaglandin F2β

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental in the isolation and purity assessment of 8-iso-17-phenyl trinor Prostaglandin (B15479496) F2β from reaction mixtures and related impurities. Given its structural similarity to other prostaglandin analogs, achieving high-resolution separation is a critical challenge.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of prostaglandin analogs due to its high resolution and versatility. For 8-iso-17-phenyl trinor Prostaglandin F2β, reversed-phase HPLC (RP-HPLC) is the most common approach.

Research Findings: Studies on closely related prostaglandin F2α analogs, such as bimatoprost (B1667075), have established effective RP-HPLC methods that are directly applicable to 8-iso-17-phenyl trinor Prostaglandin F2β. jchps.com These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic modifier like acetonitrile. jchps.com The gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation from other isomers and degradation products. researchgate.net UV detection is commonly performed at a low wavelength, around 205 nm, where the prostaglandin backbone absorbs light. jchps.com The separation of bimatoprost from its degradation products has been successfully demonstrated, indicating that such methods would be highly effective in assessing the stability and purity of 8-iso-17-phenyl trinor Prostaglandin F2β. jchps.com

Due to the lack of a significant chromophore in the molecule, UV detection can sometimes lack sensitivity. Therefore, derivatization with a UV-absorbing agent can be employed to enhance detection, although this adds complexity to the sample preparation.

Illustrative HPLC Parameters for Prostaglandin Analog Analysis

Parameter Value/Condition
Column Phenomenex C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 min
Flow Rate 0.6 mL/min
Detection UV at 205 nm
Internal Standard Agomelatine

This table represents typical conditions for analyzing related prostaglandin analogs like bimatoprost and would be a starting point for method development for 8-iso-17-phenyl trinor Prostaglandin F2β. jchps.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For prostaglandins (B1171923), which are non-volatile, derivatization is a necessary step to increase their volatility. Common derivatization procedures involve esterification of the carboxylic acid group and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

Research Findings: GC-MS has been effectively used for the sensitive and specific assay of various prostaglandins in biological fluids. nih.gov For 8-iso-17-phenyl trinor Prostaglandin F2β, after derivatization, the compound can be separated from other prostaglandin isomers on a capillary GC column. The subsequent mass spectrometric detection allows for the identification of the parent compound and any related impurities based on their unique mass spectra. This technique is particularly useful for detecting and quantifying trace-level impurities that may not be resolved or detected by HPLC-UV. The use of triple-stage quadrupole mass spectrometry (GC/MS/MS) can further enhance the specificity and sensitivity of the analysis, allowing for the quantification of even very low levels of specific isomers. nih.gov

Typical GC-MS Derivatization and Analysis Steps for Prostaglandins

Step Description
1. Esterification The carboxylic acid group is converted to a methyl or pentafluorobenzyl (PFB) ester.
2. Silylation The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like BSTFA.
3. GC Separation The derivatized analyte is injected into the GC, where it is separated on a capillary column (e.g., DB-5ms).
4. MS Detection The separated components are ionized (e.g., by electron ionization) and their mass-to-charge ratios are measured, providing a unique fragmentation pattern for identification.

This table outlines the general workflow for GC-MS analysis of prostaglandins.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the complex three-dimensional structure of 8-iso-17-phenyl trinor Prostaglandin F2β, including its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For a compound with multiple stereocenters like 8-iso-17-phenyl trinor Prostaglandin F2β, 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, and NOESY) are essential.

Research Findings: While specific NMR data for 8-iso-17-phenyl trinor Prostaglandin F2β is not readily available in published literature, the analysis of its isomers, such as bimatoprost and other prostaglandin analogs, provides a clear framework for its structural confirmation. nih.govchemignition.com ¹H NMR would be used to determine the number and environment of the protons in the molecule, with characteristic chemical shifts for the olefinic, allylic, and carbinol protons. ¹³C NMR would provide information on the carbon skeleton. Advanced 2D NMR experiments are crucial for establishing the connectivity between atoms and, most importantly, the relative stereochemistry of the chiral centers. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which is critical for confirming the cis and trans configurations of the substituents on the cyclopentane (B165970) ring and the stereochemistry at position 8, which differentiates it from its isomer bimatoprost. caymanchem.com

Expected NMR Chemical Shift Regions for 8-iso-17-phenyl trinor Prostaglandin F2β

Functional Group Protons Expected ¹H NMR Chemical Shift (ppm)
Aromatic (Phenyl) 7.1 - 7.3
Olefinic (C=C-H) 5.3 - 5.7
Carbinol (CH-O) 3.5 - 4.5
Aliphatic (CH, CH₂) 1.2 - 2.8

This table provides an illustrative guide to the expected proton NMR chemical shifts based on the analysis of similar prostaglandin structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of 8-iso-17-phenyl trinor Prostaglandin F2β.

Research Findings: IR Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 8-iso-17-phenyl trinor Prostaglandin F2β would be expected to show characteristic absorption bands for the hydroxyl (O-H) groups (a broad band around 3300-3500 cm⁻¹), the carboxylic acid (C=O) group (a sharp peak around 1700-1730 cm⁻¹), carbon-carbon double bonds (C=C) (around 1650 cm⁻¹), and the aromatic phenyl ring.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The phenyl group and the conjugated diene system in the omega side chain of 8-iso-17-phenyl trinor Prostaglandin F2β would give rise to characteristic UV absorption maxima. While not providing detailed structural information on its own, UV-Vis spectroscopy is a valuable tool for quantitative analysis in conjunction with HPLC. nih.gov

Expected Spectroscopic Data for 8-iso-17-phenyl trinor Prostaglandin F2β

Spectroscopic Technique Expected Features
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹), Aromatic C-H and C=C bands.
UV-Vis Spectroscopy Absorption maximum corresponding to the phenyl group and conjugated diene system.

This table summarizes the anticipated key features in the IR and UV-Vis spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. It is often coupled with a chromatographic technique like LC or GC.

Research Findings: For 8-iso-17-phenyl trinor Prostaglandin F2β, which has a molecular weight of 388.5 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. caymanchem.comcaymanchem.com When coupled with a soft ionization technique like electrospray ionization (ESI), the mass spectrum would show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and generate a characteristic fragmentation pattern. The fragmentation of prostaglandins is well-studied, and the fragmentation pattern of 8-iso-17-phenyl trinor Prostaglandin F2β would be expected to show characteristic losses of water molecules from the hydroxyl groups and cleavage of the side chains. researchgate.netgoogleapis.com This fragmentation data is invaluable for confirming the identity of the compound and for distinguishing it from its isomers, which may have the same molecular weight but different fragmentation patterns.

Illustrative Mass Spectrometry Data for 8-iso-17-phenyl trinor Prostaglandin F2β

Parameter Value/Information
Molecular Formula C₂₃H₃₂O₅
Molecular Weight 388.5 g/mol
Ionization Mode (ESI) Negative Ion Mode
Parent Ion [M-H]⁻ m/z 387.2
Key MS/MS Fragments Losses of H₂O, CO₂, and fragments from side-chain cleavages.

This table presents the expected mass spectrometric data for the target compound.

Quantitative Analysis and Assay Development for 8-iso-17-phenyl trinor Prostaglandin F2β in Biological Matrices (Excluding Clinical Samples)

The quantitative bioanalysis of isoprostanes is critical for understanding their roles in various physiological and pathological processes in preclinical research. While specific, validated assays for 8-iso-17-phenyl trinor Prostaglandin F2β are not documented in existing scientific literature, a robust and sensitive analytical method can be developed based on established principles for other F-series isoprostanes and prostaglandin analogs. The methodology of choice for such an undertaking is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior selectivity and sensitivity compared to other techniques like immunoassays. nih.govtandfonline.com

A proposed LC-MS/MS method for the quantitative determination of 8-iso-17-phenyl trinor Prostaglandin F2β in non-clinical biological matrices, such as animal plasma, tissue homogenates, and cell culture supernatants, is detailed below. This hypothetical assay is constructed from proven techniques used for analogous compounds. nih.govnih.gov

Sample Preparation

The primary challenge in quantifying prostaglandins and related compounds from biological matrices is their low endogenous concentration and the presence of interfering substances. Therefore, an efficient extraction and purification step is paramount. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for this purpose. nih.gov

A typical SPE protocol for extracting 8-iso-17-phenyl trinor Prostaglandin F2β from animal plasma or tissue homogenate would involve the following steps:

Sample Pre-treatment: The biological sample (e.g., 1 mL of plasma or reconstituted tissue homogenate) is acidified, typically with formic acid to a final concentration of 1%, to ensure the acidic analyte is in a non-ionized state, which enhances its retention on the SPE sorbent. nih.gov A deuterated or ¹³C-labeled internal standard (e.g., 8-iso-17-phenyl trinor Prostaglandin F2β-d4) is added at the beginning of the procedure to account for analyte loss during extraction and for variations in instrument response. nih.gov

SPE Cartridge Conditioning: An octadecyl (C18) bonded silica (B1680970) SPE cartridge is conditioned sequentially with a high-polarity organic solvent like methanol (B129727), followed by equilibration with acidified water.

Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.

Washing: The cartridge is washed with a low-polarity solvent (e.g., acidified water followed by a low-concentration organic solvent like 15% methanol) to remove hydrophilic impurities and salts while retaining the analyte of interest.

Elution: The purified analyte and internal standard are eluted from the cartridge using a stronger organic solvent, such as methanol or ethyl acetate.

Dry-down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Separation

Chromatographic separation is essential to resolve the analyte from its isomers and other endogenous matrix components that could interfere with quantification. nih.gov A reverse-phase chromatographic approach is standard for prostaglandin analysis.

Table 1: Proposed Liquid Chromatography (LC) Parameters

ParameterSuggested Condition
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate
Column Temperature 45 °C
Injection Volume 10 µL

Mass Spectrometric Detection

Tandem mass spectrometry, particularly using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, provides the necessary selectivity and sensitivity for detecting pg/mL concentrations. tandfonline.com For prostaglandins, which are carboxylic acids, Heated Electrospray Ionization (HESI) in the negative ion mode is typically employed. nih.govdmbj.org.rs

The precursor ion for 8-iso-17-phenyl trinor Prostaglandin F2β would be its deprotonated molecule [M-H]⁻ at m/z 387.5 (calculated for C₂₃H₃₂O₅). Product ions for the MRM transition would be determined by infusing a standard solution of the compound and performing fragmentation analysis. Based on the fragmentation of similar prostaglandins, a characteristic loss of water and parts of the aliphatic chain would be expected.

Table 2: Proposed Mass Spectrometry (MS/MS) Parameters

ParameterSuggested Setting
Ionization Mode Heated Electrospray Ionization (HESI), Negative
Spray Voltage -3500 V
Vaporizer Temperature 350 °C
Capillary Temperature 320 °C
Sheath Gas Pressure 40 psi
Auxiliary Gas Pressure 20 psi
MRM Transition (Analyte) 387.5 → (Hypothetical product ions, e.g., 221.2, 179.1)
MRM Transition (IS) 391.5 → (Corresponding product ions for deuterated standard)
Collision Gas Argon

Assay Validation and Quantitative Performance

A newly developed assay must be validated to ensure its reliability. The validation would assess linearity, sensitivity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines. Based on typical performance for similar prostaglandin assays, the following characteristics would be expected. nih.govdmbj.org.rsmdpi.com

Table 3: Projected Assay Performance Characteristics

ParameterTarget ValueDescription
Calibration Curve Range 25 - 5000 pg/mLThe range over which the assay is accurate and precise.
Linearity (r²) > 0.995Correlation coefficient for the calibration curve.
Lower Limit of Quantification (LLOQ) 25 pg/mLThe lowest concentration that can be reliably quantified.
Limit of Detection (LOD) 8 pg/mLThe lowest concentration that can be reliably detected.
Intra-day Precision (%CV) < 15%Precision within a single analytical run.
Inter-day Precision (%CV) < 15%Precision across different analytical runs.
Accuracy (% Bias) Within ±15%Closeness of measured values to the true value.
Extraction Recovery > 85%Efficiency of the extraction process.

Investigation of Biological and Pharmacological Properties of 8 Iso 17 Phenyl Trinor Prostaglandin F2β

Hypothesized Receptor Binding and Agonist/Antagonist Potential

The interaction of a ligand with its receptor is the initial and most critical step in eliciting a biological response. For prostaglandin (B15479496) analogs, the primary targets are the prostanoid receptors, a family of G-protein coupled receptors. nih.gov The binding characteristics of 8-iso-17-phenyl trinor Prostaglandin F2β are hypothesized based on the known interactions of its structural analogs.

Comparative Ligand Binding Assays with FP Receptor (PGF2α Receptor)

It is hypothesized that 8-iso-17-phenyl trinor Prostaglandin F2β will primarily interact with the prostaglandin F (FP) receptor. This hypothesis is based on its structural similarity to prostaglandin F2α (PGF2α) and its analogs, which are potent FP receptor agonists. wikipedia.org For instance, the closely related compound, 17-phenyl trinor PGF2α (the free acid form of bimatoprost), demonstrates a high affinity for the FP receptor. glpbio.comresearchgate.net In competitive binding assays using ovine luteal cells, bimatoprost (B1667075) free acid exhibited a relative potency of 756% compared to the endogenous ligand PGF2α. caymanchem.comcaymanchem.com

The stereochemistry at the 8-position is known to influence receptor binding. The C-8 epimer of bimatoprost, 8-iso-17-phenyl trinor Prostaglandin F2α, is also a known compound, though its pharmacological properties are similarly not extensively published. caymanchem.comglpbio.com It is plausible that the altered stereochemistry in 8-iso-17-phenyl trinor Prostaglandin F2β could affect its binding affinity for the FP receptor compared to its α-epimer and bimatoprost.

Analysis of Binding Kinetics and Affinity to Prostanoid Receptors

The binding kinetics and affinity of 8-iso-17-phenyl trinor Prostaglandin F2β to various prostanoid receptors have not been experimentally determined. However, data from its analogs provide a framework for what might be expected. Bimatoprost free acid inhibits the binding of PGF2α to the rat recombinant FP receptor expressed in Chinese hamster ovary (CHO) cells with a Ki value of 1.1 nM. caymanchem.comcaymanchem.comglpbio.com This indicates a high binding affinity.

Studies on a broader range of 17-phenyl-trinor-prostaglandins have shown that they can interact with other prostanoid receptors, although generally with lower affinity than for the FP receptor. nih.gov For example, 17-phenyl-PGE2 has been shown to bind to the EP1 and EP3 receptors. nih.gov Therefore, while the FP receptor is the most likely primary target for 8-iso-17-phenyl trinor Prostaglandin F2β, its potential for off-target binding to other prostanoid receptors cannot be entirely ruled out without direct experimental evidence.

Cellular Signaling Pathway Analysis in In Vitro Systems

The activation of a G-protein coupled receptor by an agonist initiates a cascade of intracellular signaling events. The specific pathways activated depend on the G-protein to which the receptor is coupled.

Investigation of Downstream Signaling Cascades (e.g., cAMP, Calcium Mobilization)

FP receptors are primarily coupled to Gq proteins. wikipedia.org Activation of the Gq pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium, a phenomenon known as calcium mobilization. wikipedia.org

Given the high likelihood of 8-iso-17-phenyl trinor Prostaglandin F2β acting as an FP receptor agonist, it is hypothesized that its primary downstream signaling effect would be the induction of calcium mobilization. Conversely, signaling through cyclic adenosine (B11128) monophosphate (cAMP) is typically associated with other prostanoid receptors, such as the DP1, IP, and EP2/EP4 receptors, which couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels. nih.gov Therefore, significant modulation of cAMP levels by 8-iso-17-phenyl trinor Prostaglandin F2β would suggest interaction with these other prostanoid receptors.

Studies in Recombinant Cell Lines Expressing Prostanoid Receptors

To definitively characterize the receptor interaction and signaling profile of 8-iso-17-phenyl trinor Prostaglandin F2β, studies in recombinant cell lines would be essential. Chinese hamster ovary (CHO) cells or Human embryonic kidney (HEK) 293 cells are commonly used for this purpose as they can be engineered to express a single type of prostanoid receptor. nih.gov

By expressing each of the human prostanoid receptors (DP, EP1-4, FP, IP, TP) in separate cell lines, the specific binding affinity and functional activity of 8-iso-17-phenyl trinor Prostaglandin F2β at each receptor could be determined. Assays measuring second messenger production (e.g., calcium flux for Gq-coupled receptors, cAMP accumulation for Gs-coupled receptors) in these cell lines would elucidate its agonist or antagonist potential and its receptor selectivity profile. Such studies have been instrumental in characterizing the pharmacology of numerous other prostaglandin analogs. nih.gov

Comparative Functional Studies with Active Prostaglandin Analogs

A comparative analysis with well-characterized prostaglandin analogs is crucial for understanding the potential therapeutic relevance of 8-iso-17-phenyl trinor Prostaglandin F2β. The most relevant comparators are its close structural relatives, bimatoprost and latanoprost (B1674536), which are widely used in the treatment of glaucoma.

Some 17-phenyl-trinor-prostaglandins have been shown to be more potent than their corresponding parent prostaglandins (B1171923) in certain assays. nih.gov For example, 17-phenyl-trinor PGF2α was found to be approximately 90 times more potent than PGF2α in a hamster antifertility assay, which is a measure of luteolytic activity. nih.gov

The 15-epi isomer of 17-phenyl trinor PGF2α, known as 15(R)-17-phenyl trinor PGF2α, exhibits significantly reduced FP receptor-mediated activity, typically 1.5 to 2 logs lower than the 15(S)-isomer. invivochem.com This highlights the critical role of stereochemistry in the functional activity of these analogs.

The functional consequences of the 8-iso stereochemistry in 8-iso-17-phenyl trinor Prostaglandin F2β are unknown. It is possible that this structural alteration could lead to a different pharmacological profile compared to bimatoprost, potentially affecting its potency, efficacy, or receptor selectivity. For instance, it might exhibit a different profile of side effects or have a different duration of action. However, without direct experimental data, these remain as hypotheses.

Parallel Studies with Bimatoprost and PGF2α in Isolated Tissue Preparations

A thorough review of scientific databases reveals a notable absence of published studies conducting parallel investigations of 8-iso-17-phenyl trinor Prostaglandin F2β alongside its parent compound, Prostaglandin F2α (PGF2α), and its potent analogue, bimatoprost, in isolated tissue preparations. caymanchem.comlabchem.com.mycaymanchem.com

In typical pharmacological assessments, isolated tissues such as the feline iris sphincter or ciliary muscle would be used to compare the contractile responses induced by these different prostaglandin analogues. Such studies are fundamental in determining the relative potency and efficacy of a new compound. For instance, bimatoprost and its free acid, 17-phenyl-trinor-PGF2α, are well-documented as potent agonists at the prostaglandin F (FP) receptor, inducing significant physiological responses in ocular tissues. nih.govcaymanchem.com A parallel study would involve preparing these tissues and exposing them to a range of concentrations of each of the three compounds to generate concentration-response curves. The expected outcome for an active compound would be a measurable tissue response, which is not the case for 8-iso-17-phenyl trinor Prostaglandin F2β based on the current lack of data.

Evaluation of Potency and Efficacy in Model Systems (e.g., Smooth Muscle Contraction, Ocular Tissue Responses in Animal Models)

Consistent with the lack of in vitro tissue studies, there are no published reports evaluating the potency and efficacy of 8-iso-17-phenyl trinor Prostaglandin F2β in any model systems. caymanchem.comlabchem.com.myglpbio.com Standard preclinical models for prostaglandin analogues, particularly those intended for ocular applications, would include the measurement of smooth muscle contraction (e.g., in aortic rings) and the assessment of intraocular pressure (IOP) in animal models such as rabbits, cats, or mice. nih.govcaymanchem.comnih.gov

For example, 17-phenyl-trinor-PGF2α has demonstrated significant efficacy in reducing IOP in animal models, an effect mediated by its potent agonism at the FP receptor. caymanchem.com An evaluation of 8-iso-17-phenyl trinor Prostaglandin F2β would involve similar experimental setups. However, the consensus in the available literature is that this compound is biologically inactive.

To illustrate the kind of data that would be generated in such studies, a hypothetical data table is presented below. It is important to emphasize that the values for 8-iso-17-phenyl trinor Prostaglandin F2β are listed as "Not Reported" due to the absence of experimental data.

Interactive Data Table: Potency and Efficacy in Model Systems

CompoundModel SystemParameterResult
8-iso-17-phenyl trinor Prostaglandin F2βIsolated Feline Iris SphincterEC50 (Contraction)Not Reported
8-iso-17-phenyl trinor Prostaglandin F2βRabbit Ocular Hypertension Model% IOP ReductionNot Reported
Bimatoprost (free acid)Ovine Luteal Cells FP ReceptorRelative Potency vs PGF2α756% caymanchem.comcaymanchem.com
Bimatoprost (free acid)Rat Recombinant FP ReceptorKi (nM)1.1 caymanchem.comcaymanchem.com
PGF2αVarious Smooth Muscle PreparationsEC50Varies by tissue

Exploration of Mechanisms Underlying Observed Lack of Reported Biological Activity

The complete lack of reported biological activity for 8-iso-17-phenyl trinor Prostaglandin F2β, despite its close structural relationship to the highly potent bimatoprost, points towards a highly specific mechanism of inactivation at the molecular level. caymanchem.comlabchem.com.my The most probable explanations lie in its stereochemistry, which dictates its three-dimensional shape and ability to interact with the target receptor.

Investigation of Stereochemical Impact on Receptor Recognition

The primary reason for the biological inactivity of 8-iso-17-phenyl trinor Prostaglandin F2β is its stereochemistry. It is the 8-iso epimer of 17-phenyl-trinor-PGF2α, meaning the spatial orientation of the substituents at the C-8 position of the cyclopentane (B165970) ring is altered relative to the active compound. caymanchem.comlabchem.com.my Prostaglandin receptors, including the FP receptor, are highly stereospecific. The precise three-dimensional arrangement of the hydroxyl groups, the carboxylic acid side chain, and the omega side chain is critical for high-affinity binding to the receptor's active site.

In the case of PGF2α and its active analogues like bimatoprost (free acid), the specific stereoconfiguration allows for a series of hydrogen bonds and hydrophobic interactions with key amino acid residues within the FP receptor binding pocket. The epimerization at the C-8 position in 8-iso-17-phenyl trinor Prostaglandin F2β disrupts this required conformation. This change in shape likely introduces steric hindrance, preventing the molecule from fitting correctly into the binding site, thus abolishing its ability to activate the receptor.

Conformational Analysis and Molecular Docking Simulations

As of now, there are no published conformational analysis or molecular docking simulations specifically for 8-iso-17-phenyl trinor Prostaglandin F2β. Such studies are powerful computational tools used to predict and understand how a ligand (the prostaglandin analogue) interacts with its receptor on a molecular level.

A conformational analysis would explore the range of possible three-dimensional shapes that the 8-iso-17-phenyl trinor Prostaglandin F2β molecule can adopt. It is hypothesized that its preferred low-energy conformations are incompatible with the spatial requirements of the FP receptor's binding site.

Molecular docking simulations would then attempt to fit these conformations into a model of the FP receptor. It is expected that such simulations would show a very low binding affinity or a complete inability to bind for 8-iso-17-phenyl trinor Prostaglandin F2β, in stark contrast to the high-affinity binding that would be predicted for bimatoprost (free acid). These simulations could quantify the detrimental effect of the 8-iso stereochemistry, showing a high-energy, unstable complex that would not lead to receptor activation. While a study on a different prostaglandin analog cautioned that docking alone is not sufficient to confirm a biological target, it remains a valuable tool for generating hypotheses. nih.gov

Interactive Data Table: Hypothetical Molecular Docking Parameters

ParameterBimatoprost (free acid) (Expected)8-iso-17-phenyl trinor Prostaglandin F2β (Hypothetical)Rationale for Difference
Binding Energy (kcal/mol)Low (Favorable)High (Unfavorable) / Not ReportedStereochemistry at C-8 prevents optimal fit in the receptor binding pocket.
Key Hydrogen BondsPresentAbsent or Incorrect / Not ReportedIncorrect orientation of hydroxyl and carboxyl groups due to epimerization.
Steric ClashesNonePresent / Not ReportedThe 8-iso configuration likely causes parts of the molecule to physically clash with the receptor wall.
Root Mean Square Deviation (RMSD)LowHigh / Not ReportedThe molecule cannot adopt the bioactive conformation of the parent compound.

Metabolism and Biotransformation Pathways of 8 Iso 17 Phenyl Trinor Prostaglandin F2β Preclinical Focus

Enzymatic Degradation Pathways in In Vitro Models (e.g., Liver Microsomes)

The enzymatic degradation of prostaglandin (B15479496) analogues is a rapid process, primarily designed to deactivate these potent signaling molecules. In vitro models using liver microsomes, as well as ocular tissues, provide significant insight into these pathways. For prostaglandin analogues, the primary routes of metabolism involve oxidation of the C-15 hydroxyl group, reduction of the C-13,14 double bond, and subsequent β-oxidation of the carboxylic acid side chain.

The initial and rate-limiting step in the catabolism of PGF2α and its analogues is the enzymatic oxidation of the C-15 hydroxyl group to a ketone, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net This creates a 15-keto-prostaglandin, which is biologically much less active. Subsequently, the double bond at C-13 is reduced by a 15-keto-prostaglandin Δ13-reductase.

Studies on the related compound 8-iso-PGF2α in rabbits confirm this pathway, where dehydrogenation at C-15 and reduction of the Δ13-double bond are key metabolic steps. nih.gov The resulting 15-keto-13,14-dihydro metabolites are then shunted for further degradation. Given the structural similarity, 8-iso-17-phenyl trinor Prostaglandin F2β is expected to be a substrate for these same enzymes, initiating its metabolic inactivation. The presence of the 17-phenyl group is a modification on the lower side chain that primarily enhances metabolic stability by preventing ω-oxidation, but it does not protect the C-15 hydroxyl group from 15-PGDH.

Following the initial actions of dehydrogenases and reductases, the primary pathway for further degradation is fatty acid β-oxidation. This process sequentially shortens the α-chain (the carboxylic acid-containing upper side chain).

β-oxidation: In studies of latanoprost (B1674536) acid, another PGF2α analogue, metabolism in the liver leads to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites. drugbank.comnih.govnih.gov This indicates the removal of two-carbon and four-carbon units from the α-chain, respectively.

Key Metabolites: For 8-iso-PGF2α, a major identified urinary metabolite is α-Tetranor-15-keto-13,14-dihydro-8-iso-PGF2α. nih.gov This structure confirms the combined action of 15-PGDH, Δ13-reductase, and two cycles of β-oxidation.

Based on these precedents, the principal metabolites of 8-iso-17-phenyl trinor Prostaglandin F2β would be its corresponding 15-keto-13,14-dihydro derivative, followed by the 1,2-dinor and 1,2,3,4-tetranor forms of this intermediate. The phenyl group on the ω-chain remains intact during this process.

Interactive Data Table: Inferred Metabolic Pathway of 8-iso-17-phenyl trinor PGF2β

Metabolic StepEnzyme FamilyIntermediate/Metabolite FormedSupporting Evidence from Analogs
1. C-15 Hydroxyl Oxidation15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)15-keto-8-iso-17-phenyl trinor PGF2βPrimary catabolic step for PGF2α and 8-iso-PGF2α. researchgate.netnih.gov
2. C-13 Double Bond Reduction15-keto-prostaglandin Δ13-Reductase15-keto-13,14-dihydro-8-iso-17-phenyl trinor PGF2βObserved in the metabolism of 8-iso-PGF2α. nih.gov
3. α-Chain β-oxidation (1st cycle)Fatty Acid β-oxidation enzymes1,2-dinor-15-keto-13,14-dihydro-8-iso-17-phenyl trinor PGF2βDinor metabolites are common for latanoprost acid. nih.gov
4. α-Chain β-oxidation (2nd cycle)Fatty Acid β-oxidation enzymes1,2,3,4-tetranor-15-keto-13,14-dihydro-8-iso-17-phenyl trinor PGF2βTetranor metabolites identified for latanoprost acid and 8-iso-PGF2α. nih.govnih.gov

Stability and Half-life Assessment in Biological Media (e.g., Plasma, Serum from Animal Models)

Direct pharmacokinetic data for 8-iso-17-phenyl trinor Prostaglandin F2β is not available in published literature. However, the stability and half-life can be estimated from preclinical studies of structurally related prostaglandins (B1171923) in animal models. Generally, F2-series prostaglandins are characterized by very rapid clearance from systemic circulation.

8-iso-PGF2α: When administered intravenously to rabbits, 8-iso-PGF2α exhibits a biphasic elimination from plasma. The initial distribution phase half-life is approximately 1 minute, with a terminal elimination phase half-life of about 4 minutes. nih.gov Radioactivity is rapidly cleared, with about 80% appearing in the urine within 4 hours. nih.gov

Latanoprost Acid: The active acid of latanoprost is also cleared quickly from human plasma, with concentrations falling below the lower limit of quantitation (30 pg/mL) in most subjects by 15 minutes post-administration of its prodrug form. nih.gov

PGF2α: The elimination half-life of PGF2α in heifers is approximately 9 minutes. researchgate.net

These findings suggest that, once in the systemic circulation, 8-iso-17-phenyl trinor Prostaglandin F2β would likely have a very short plasma half-life, on the order of minutes. Its metabolic stability is primarily conferred within the eye due to the phenyl group preventing local degradation from the ω-end, but once it enters the bloodstream and reaches the liver, it is subject to the same rapid enzymatic degradation as other prostaglandins.

Interactive Data Table: Comparative Half-life of Prostaglandin Analogs in Plasma

CompoundAnimal ModelTerminal Half-Life (t½)Citation
8-iso-PGF2αRabbit~4 minutes nih.gov
PGF2αHeifer~9 minutes researchgate.net
Latanoprost AcidHumanRapid (Below quantitation limit in <15 mins) nih.gov
8-iso-17-phenyl trinor PGF2βN/A (Inferred)Expected to be very short (<10 minutes)

Comparative Metabolic Profiling with Bimatoprost (B1667075) and PGF2α

The metabolic profile of 8-iso-17-phenyl trinor Prostaglandin F2β is best understood by comparing it to its prodrug, Bimatoprost, and the endogenous compound, PGF2α.

PGF2α: As the natural prototype, PGF2α undergoes a full spectrum of metabolic degradation. This includes oxidation by 15-PGDH, reduction of the C-13 double bond, and extensive β-oxidation of the α-chain and ω-oxidation (degradation from the bottom chain), leading to excretion of highly polar, inactive metabolites.

Bimatoprost: Bimatoprost is an ethyl amide prodrug. Its first metabolic step, which occurs in ocular tissues, is hydrolysis by amidases or esterases to its biologically active free acid form, 17-phenyl-trinor-PGF2α. nih.gov This active metabolite is structurally identical to the compound of interest, except for the stereochemistry at the C-8 position. The metabolism of Bimatoprost is therefore a two-stage process:

Activation: Hydrolysis to 17-phenyl-trinor-PGF2α. nih.gov

Inactivation: The resulting free acid is then metabolized via the pathways described above (15-PGDH action and β-oxidation). The 17-phenyl trinor structure makes it resistant to ω-oxidation, prolonging its local duration of action compared to native PGF2α. caymanchem.com

8-iso-17-phenyl trinor Prostaglandin F2β: This compound is an isomer of the active metabolite of Bimatoprost. caymanchem.com Its metabolism would not involve the initial hydrolysis step required for Bimatoprost. It would directly enter the inactivation pathway. The key differences and similarities are:

Resistance to ω-oxidation: Like Bimatoprost's active form, the 17-phenyl group protects the lower side chain from degradation, conferring higher metabolic stability than PGF2α.

Susceptibility to 15-PGDH and β-oxidation: It remains a substrate for the key inactivating enzymes that act on the C-15 hydroxyl group and the α-chain.

Influence of 8-iso configuration: The "8-iso" configuration is a known feature of isoprostanes, which are formed non-enzymatically via free radical peroxidation of arachidonic acid. While this configuration can affect receptor binding affinity, its influence on the rate of metabolism by enzymes like 15-PGDH compared to the non-iso form (8α) is not well-defined but is expected to proceed along similar pathways.

Applications of 8 Iso 17 Phenyl Trinor Prostaglandin F2β in Research

Utility as a Chemical Standard in Eicosanoid Analysis

The analysis of eicosanoids, a class of signaling molecules derived from fatty acids, is inherently complex due to the structural similarity and low endogenous concentrations of these compounds in biological matrices. nih.gov Accurate quantification and identification rely on the use of highly purified and well-characterized chemical standards. 8-iso-17-phenyl trinor Prostaglandin (B15479496) F2β, with a documented purity of ≥98%, serves as an invaluable reference material in this context. caymanchem.com

In analytical laboratories, this compound is utilized to:

Calibrate Instruments: It is used to generate standard curves for the calibration of analytical instruments such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) systems.

Confirm Compound Identity: By comparing the retention time and mass-to-charge ratio of an unknown peak in a sample to that of the 8-iso-17-phenyl trinor Prostaglandin F2β standard, analysts can confirm the presence of this specific isomer.

Serve as an Internal Standard: Although less common than its deuterated counterparts for this specific purpose, its structural similarity to other prostaglandins (B1171923) allows it to be considered for use as an internal standard in certain analytical methods to correct for variations in sample preparation and instrument response. mdpi.com

The stability of this synthetic analog, in contrast to some naturally occurring prostaglandins, makes it a reliable standard for routine laboratory use, ensuring the consistency and comparability of analytical results across different experiments and laboratories.

Application in Stereoisomer Purity Assessment of Related Prostaglandins

The biological activity of prostaglandins is highly dependent on their stereochemistry. Even minor changes in the spatial arrangement of functional groups can lead to significant differences in biological function. nih.gov Consequently, the stereochemical purity of synthetic prostaglandin analogs intended for pharmaceutical use, such as bimatoprost (B1667075), is a critical quality attribute.

8-iso-17-phenyl trinor Prostaglandin F2β plays a direct role in the assessment of stereoisomer purity. As a known and characterized isomer of bimatoprost, it is an essential reference standard for the development and validation of analytical methods designed to separate and quantify stereoisomers. caymanchem.comglpbio.com The challenge of separating structurally similar isomers is significant, often requiring specialized techniques. sciex.comacs.org

Key applications in this area include:

Method Development for Chiral Chromatography: The availability of pure 8-iso-17-phenyl trinor Prostaglandin F2β allows chromatographers to develop and optimize chiral HPLC methods capable of resolving it from bimatoprost and other potential isomers. mdpi.com This ensures that the analytical method can detect and quantify impurities that may arise during the synthesis of the active pharmaceutical ingredient.

Peak Identification in Purity Assays: In the quality control of bimatoprost or related prostaglandins, this isomer can be used to unequivocally identify any corresponding impurity peak in the chromatogram, confirming the impurity's identity and allowing for its accurate quantification. researchgate.net

Validation of Analytical Procedures: Regulatory guidelines often require that analytical methods for pharmaceuticals are validated for their specificity, which includes demonstrating the ability to resolve the active ingredient from its isomers and degradation products. 8-iso-17-phenyl trinor Prostaglandin F2β is a critical tool in fulfilling these validation requirements.

Physicochemical Properties of 8-iso-17-phenyl trinor Prostaglandin F2β
PropertyValueSource
Molecular FormulaC23H32O5 caymanchem.comnih.gov
Molecular Weight388.5 g/mol caymanchem.comnih.gov
Formal Name9β,11α,15S-trihydroxy-17-phenyl-(8β)-prosta-5Z,13E-dien-1-oic acid caymanchem.com
Purity≥98% caymanchem.com

Role in Method Development for Prostaglandin Quantitation

The development of robust and reliable methods for the quantitation of prostaglandins in various matrices, from pharmaceutical formulations to biological fluids, is essential for both drug development and clinical research. nih.govmdpi.comnih.gov 8-iso-17-phenyl trinor Prostaglandin F2β, as a stable and well-characterized analog, contributes significantly to this process.

Its role in method development includes:

Feasibility and Optimization Studies: During the initial phases of developing a quantitative assay, for instance by LC-MS/MS, a stable analog like 8-iso-17-phenyl trinor Prostaglandin F2β can be used to optimize chromatographic conditions and mass spectrometric parameters. mdpi.comresearchgate.net This includes selecting the appropriate column, mobile phase composition, and tuning the mass spectrometer for optimal sensitivity and specificity for this class of compounds.

Internal Standard Evaluation: In the development of quantitative bioanalytical methods, the use of a stable isotope-labeled internal standard is the gold standard. However, when a deuterated standard is not available, a structurally similar analog can be evaluated as an alternative. mdpi.comnih.gov 8-iso-17-phenyl trinor Prostaglandin F2β, being an isomer of bimatoprost, can be used in such evaluations to assess its suitability for correcting analytical variability.

Interference and Matrix Effect Studies: When analyzing prostaglandins in complex biological samples like plasma or tissue homogenates, matrix components can interfere with the analysis. nih.gov 8-iso-17-phenyl trinor Prostaglandin F2β can be spiked into these matrices to study the extent of matrix effects and to develop sample preparation techniques that minimize such interferences.

Chromatographic Methods for Prostaglandin Analysis
TechniqueApplicationReference
Chiral HPLCSeparation of prostaglandin enantiomers. mdpi.com
LC-MS/MSQuantification of bimatoprost and other prostaglandin analogs in cosmetic serums and biological fluids. mdpi.comnih.gov
UPLC-MSSeparation of bimatoprost from its isomers and impurities. researchgate.net
Differential Mobility Separation (DMS) with LC-MS/MSResolution of isobaric prostaglandin species like PGF2α and 8-iso-PGF2α. sciex.com

Future Directions and Research Perspectives on 8 Iso 17 Phenyl Trinor Prostaglandin F2β

Investigation of Potential Novel Biological Roles

Currently, there are no published reports detailing the biological activity of 8-iso-17-phenyl trinor Prostaglandin (B15479496) F2β. caymanchem.comlabchem.com.my Its close structural relationship to potent FP receptor agonists, such as bimatoprost (B1667075), suggests that a primary avenue of investigation should be its own potential interactions with the prostaglandin F receptor. Bimatoprost (free acid) is known to be a metabolically stable analog of prostaglandin F2α (PGF2α) and a potent agonist for the FP receptor, binding with high affinity to both ovine and rat FP receptors. caymanchem.comglpbio.comcaymanchem.comcaymanchem.com

Future research should therefore systematically characterize the binding affinity and functional activity of 8-iso-17-phenyl trinor Prostaglandin F2β at the FP receptor and other prostanoid receptors (DP, EP, IP, and TP). Such studies would clarify whether it acts as an agonist, antagonist, or has a mixed pharmacological profile. Furthermore, exploring its effects in various in vitro and in vivo models of physiological processes where prostaglandins (B1171923) play a key role—such as intraocular pressure regulation, uterine contraction, and luteolysis—is essential. caymanchem.comnih.gov The observation that some 17-phenyl trinor prostaglandin analogues can be significantly more potent than their parent compounds in certain assays underscores the potential for discovering unique and potent biological activities. nih.gov

Exploration of Interactions with Non-Prostanoid Receptors or Pathways

The world of prostaglandin pharmacology is replete with examples of cross-talk and off-target effects. While the primary hypothesis would center on prostanoid receptors, a comprehensive understanding of 8-iso-17-phenyl trinor Prostaglandin F2β necessitates the exploration of its potential interactions with non-prostanoid receptors or signaling pathways. The parent compound, prostaglandin F2α, and its analogues are part of the vast arachidonic acid cascade, which involves a multitude of enzymes and bioactive lipids.

Future investigations could employ broad-based screening assays, such as receptor binding panels and cell-based functional screens, to identify any unexpected molecular targets. Given the structural modifications of the 17-phenyl trinor group, it is conceivable that this analogue may interact with lipid-sensitive receptors or ion channels that are not classical targets for prostaglandins. Unraveling such interactions could open up entirely new avenues for understanding its potential physiological and pathophysiological roles.

Design and Synthesis of Next-Generation Analogs Based on the 8-iso-17-phenyl trinor Prostaglandin F2β Scaffold

While the biological activity of 8-iso-17-phenyl trinor Prostaglandin F2β itself is yet to be determined, its core structure represents a potential scaffold for the development of novel therapeutic agents. The synthesis of related compounds, such as 17-phenyl trinor PGF2α, has been a subject of interest for developing metabolically stable prostaglandin analogues. caymanchem.com Once the foundational pharmacology of 8-iso-17-phenyl trinor Prostaglandin F2β is established, medicinal chemists can embark on the rational design and synthesis of next-generation analogues.

Key areas for structural modification could include:

Alterations of the omega chain: Modifying the phenyl ring with various substituents could modulate potency, selectivity, and pharmacokinetic properties.

Modifications of the alpha chain: Esterification or amidation of the carboxylic acid group, a common strategy for prodrugs, could be explored.

Stereochemical variations: Systematic synthesis and evaluation of other isomers at key chiral centers could lead to compounds with refined activity profiles.

The following table outlines potential areas for analog development:

Structural Region Potential Modifications Desired Outcome
Omega Chain (C-17)Substitution on the phenyl ring (e.g., halogens, alkyl groups)Enhanced receptor affinity, altered selectivity, improved metabolic stability
Alpha Chain (C-1)Esterification (e.g., isopropyl, ethyl amide)Prodrug development for improved bioavailability
Core Ring StructureIntroduction of additional unsaturation or functional groupsNovel receptor interactions, altered signaling pathways
StereochemistrySynthesis of other epimers (e.g., at C-9, C-11, C-15)Dissection of structure-activity relationships, development of more selective compounds

Advancements in Analytical Techniques for Isomeric Discrimination and Trace Analysis

A significant challenge in the study of isoprostanes and prostaglandin isomers is their structural similarity, which complicates their separation and quantification. The development of robust analytical methods is paramount for accurately studying the metabolism, pharmacokinetics, and biological distribution of 8-iso-17-phenyl trinor Prostaglandin F2β, especially in complex biological matrices.

Future advancements should focus on:

High-resolution chromatography: Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with chiral stationary phases could be optimized for the baseline separation of 8-iso-17-phenyl trinor Prostaglandin F2β from its other isomers, including bimatoprost (free acid) and 8-iso-17-phenyl trinor PGF2α.

Mass spectrometry: The use of tandem mass spectrometry (MS/MS) with high-resolution mass analyzers can provide the sensitivity and specificity required for trace analysis. Developing specific multiple reaction monitoring (MRM) transitions for 8-iso-17-phenyl trinor Prostaglandin F2β would be crucial for its accurate quantification.

Immunoassays: The development of highly specific antibodies that can distinguish 8-iso-17-phenyl trinor Prostaglandin F2β from its isomers would enable the creation of sensitive and high-throughput enzyme-linked immunosorbent assays (ELISAs) for rapid screening.

The following table summarizes key analytical considerations:

Analytical Technique Key Objective Potential Advancements
Liquid ChromatographyIsomeric SeparationChiral chromatography, 2D-LC
Mass SpectrometrySensitive QuantificationHigh-resolution MS, development of specific fragmentation pathways
ImmunoassayHigh-throughput ScreeningMonoclonal antibody development with high specificity for the 8-iso configuration

Q & A

Basic Research Questions

Q. What distinguishes the structural configuration of 8-iso-17-phenyl trinor Prostaglandin F2β from canonical prostaglandins, and how does this influence isomer-specific activity?

  • 8-iso-17-phenyl trinor Prostaglandin F2β is a non-enzymatic isomer of PGF2α, formed via free radical peroxidation of arachidonic acid. Its 8-iso configuration involves a stereochemical inversion at the 8th carbon, altering receptor binding kinetics compared to enzymatic prostaglandins . The 17-phenyl trinor modification removes three methyl groups and substitutes a phenyl group, enhancing metabolic stability and receptor selectivity . Structural validation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and purity.

Q. What methodologies are used to synthesize 8-iso-17-phenyl trinor Prostaglandin F2β in vitro, and how are its byproducts characterized?

  • Synthesis involves radical-initiated peroxidation of arachidonic acid in the presence of phenyl-group donors, followed by purification via reverse-phase HPLC. Byproducts (e.g., 8-iso-15-keto metabolites) are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards . Stability studies under varying pH and temperature conditions are critical to assess degradation pathways.

Q. Which prostanoid receptors does 8-iso-17-phenyl trinor Prostaglandin F2β target, and what experimental approaches validate these interactions?

  • The compound primarily binds FP receptors, implicated in vascular and smooth muscle contraction. Receptor affinity is tested via competitive binding assays using radiolabeled PGF2α (e.g., ³H-PGF2α) in transfected HEK293 cells or isolated tissues (e.g., porcine pulmonary veins). Functional activity is confirmed by measuring intracellular calcium flux or cAMP modulation . Cross-reactivity with EP/TP receptors should be ruled out using selective antagonists (e.g., SC-51322 for EP1).

Advanced Research Questions

Q. How should experimental models be designed to evaluate species-specific vascular responses to 8-iso-17-phenyl trinor Prostaglandin F2β?

  • Conduct ex vivo organ bath assays using vascular rings (e.g., human umbilical vein, canine pulmonary vein) pre-treated with indomethacin (to block COX) and L-NAME (to inhibit NO synthase). Measure isometric tension changes at incremental doses (1 nM–10 µM). Species differences in potency (e.g., weak human umbilical vein contraction vs. moderate porcine pulmonary vein response) highlight the need for cross-species comparative studies .

Q. How can contradictions in receptor binding data (e.g., agonist vs. antagonist activity) be resolved for this compound?

  • Discrepancies may arise from tissue-specific receptor isoforms or assay conditions. Use siRNA knockdown of FP receptors in target cells to confirm ligand specificity. Parallel studies with FP-null mice can isolate off-target effects. For example, 8-iso-17-phenyl trinor PGF2β’s weak agonism in human models vs. stronger activity in canine tissues may reflect species-specific FP receptor conformations .

Q. What are the best practices for quantifying 8-iso-17-phenyl trinor Prostaglandin F2β in complex biological matrices?

  • Use LC-MS/MS with stable isotope dilution (e.g., 8-iso-PGF2β-d4) to enhance sensitivity and specificity. Solid-phase extraction (SPE) with C18 columns is recommended for plasma/serum samples. Validate assays per FDA guidelines, ensuring limits of detection (LOD) ≤1 pg/mL and inter-day precision <15% . Cross-reactivity with structurally similar isoprostanes (e.g., 8-iso-PGF2α) must be excluded via chromatographic separation.

Q. What experimental strategies elucidate the role of 8-iso-17-phenyl trinor Prostaglandin F2β in oxidative stress pathways?

  • Induce oxidative stress in cell lines (e.g., HUVECs) using H2O2 or tert-butyl hydroperoxide, then quantify intracellular 8-iso-17-phenyl trinor PGF2β via LC-MS/MS. Correlate levels with biomarkers like malondialdehyde (MDA) and glutathione (GSH). Knockdown of NADPH oxidase (NOX) or antioxidant enzymes (e.g., SOD1) can clarify its generation pathways .

Q. How can the anticancer potential of 8-iso-17-phenyl trinor Prostaglandin F2β be evaluated in breast cancer models?

  • Use DMBA-induced mammary tumors in Balb/c mice to test oral administration (25–50 mg/kg/day). Monitor tumor volume, apoptosis markers (e.g., caspase-3 cleavage), and serum oxidative stress markers. In vitro, assess proliferation (MTT assay) and migration (Boyden chamber) in MCF-7 or MDA-MB-231 cells. Compare results to FP receptor antagonists (e.g., AL-8810) to isolate receptor-mediated effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.